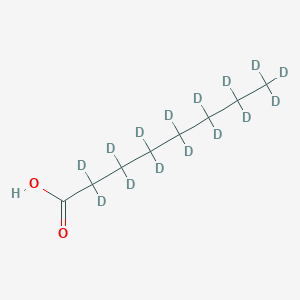

Octanoic-d15 acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-PMELWRBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515035 |

Source

|

| Record name | (~2~H_15_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69974-55-6 |

Source

|

| Record name | (~2~H_15_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69974-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octanoic-d15 Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic-d15 acid (Caprylic-d15 acid) is the deuterium-labeled form of octanoic acid, a saturated fatty acid. Its primary application in research and development is as an internal standard for the quantification of octanoic acid in various biological matrices. The incorporation of fifteen deuterium atoms provides a distinct mass shift, allowing for precise differentiation from its endogenous, non-labeled counterpart in mass spectrometry-based analyses. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a visual representation of a typical analytical workflow.

Chemical and Physical Properties

This compound is a stable, isotopically enriched compound with physical and chemical properties nearly identical to unlabeled octanoic acid, making it an ideal internal standard. Key identifying information and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | octanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15 acid | |

| Synonyms | Caprylic-d15 acid, FA 8:0-d15 | |

| CAS Number | 69974-55-6 | |

| Molecular Formula | C₈HD₁₅O₂ | |

| Molecular Weight | 159.30 g/mol | |

| Physical State | Liquid at room temperature | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥99% | |

| Boiling Point | 237 °C (for unlabeled octanoic acid) | |

| Melting Point | 16 °C (for unlabeled octanoic acid) | |

| Density | 1.005 g/mL at 25 °C (for unlabeled octanoic acid) | |

| Refractive Index | n20/D 1.4245 (for unlabeled octanoic acid) | |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Insoluble in water. | |

| Storage | Store at room temperature. | |

| Stability | Stable for up to 5 years. |

Experimental Protocols

The most common application of this compound is as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a detailed methodology for the quantification of octanoic acid in a biological sample using this compound as an internal standard.

Quantitative Analysis of Octanoic Acid using GC-MS with an Internal Standard

Objective: To accurately quantify the concentration of octanoic acid in a biological sample (e.g., plasma, tissue homogenate) using a stable isotope dilution method with this compound.

Principle: A known amount of this compound is added to the sample at the beginning of the preparation process. This "spiked" sample is then subjected to extraction and derivatization. Because the deuterated standard has virtually identical chemical and physical properties to the endogenous analyte, it will experience the same degree of loss or variation during sample processing. By comparing the peak area of the analyte to the peak area of the internal standard in the GC-MS analysis, accurate quantification can be achieved.

Materials:

-

Biological sample

-

This compound solution of known concentration

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Boron trifluoride-methanol (BF₃-Methanol) reagent (12-14%)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system

Procedure:

-

Sample Spiking: To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution. The amount of internal standard added should be comparable to the expected concentration of the endogenous octanoic acid.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) solution of chloroform:methanol to the spiked sample.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Add 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge the sample at approximately 2000 x g for 5-10 minutes to achieve phase separation.

-

Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1-2 mL of BF₃-Methanol reagent.

-

Tightly cap the tube and heat at 60-100°C for 10-30 minutes to facilitate the esterification of fatty acids to their methyl esters.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of water and 1 mL of hexane to the tube.

-

Vortex thoroughly to extract the FAMEs into the hexane layer.

-

Allow the phases to separate and carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final hexane extract to a GC autosampler vial.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into the GC-MS system.

-

The GC will separate the FAMEs based on their volatility and interaction with the column stationary phase.

-

The mass spectrometer will detect and quantify the ions corresponding to the methyl ester of octanoic acid and the methyl ester of this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous octanoic acid methyl ester and the this compound methyl ester.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of octanoic acid in the original sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled octanoic acid and a constant concentration of the internal standard.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of octanoic acid using this compound as an internal standard.

Caption: Workflow for fatty acid quantification using an internal standard.

Conclusion

This compound is an indispensable tool for researchers requiring precise and accurate quantification of octanoic acid. Its chemical and physical properties, which closely mirror those of its unlabeled counterpart, ensure its reliability as an internal standard in mass spectrometry-based analytical methods. The detailed experimental protocol provided in this guide offers a robust framework for the application of this compound in a research setting. Proper implementation of such stable isotope dilution techniques is crucial for generating high-quality, reproducible data in fields ranging from metabolic research to drug development.

An In-Depth Technical Guide to the Physical Characteristics of Deuterated Octanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated octanoic acid, with a specific focus on octanoic-d15 acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide details quantitative physical data, outlines relevant experimental protocols for their determination, and provides a visualization of the metabolic pathway of octanoic acid.

Core Physical Properties

The deuteration of octanoic acid, a medium-chain saturated fatty acid, leads to a notable increase in its molecular weight and density, while other physical properties such as melting and boiling points show minimal deviation from the non-deuterated form. These characteristics are pivotal for applications in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry-based quantification.[1][2]

Data Summary: Physical Characteristics of Octanoic Acid and Deuterated Octanoic Acid

For ease of comparison, the following table summarizes the key physical properties of standard octanoic acid and its deuterated analogue, this compound.

| Physical Property | Octanoic Acid (Non-deuterated) | This compound |

| Synonyms | Caprylic Acid, n-Octoic Acid | Caprylic-d15 Acid, Octanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15 acid |

| Molecular Formula | C₈H₁₆O₂ | C₈HD₁₅O₂ |

| Molecular Weight | 144.21 g/mol | 159.30 g/mol [3] |

| Melting Point | 16 - 16.5 °C[4][5] | 16 °C[3][6] |

| Boiling Point | 237 °C[7] | 237 °C[3][6] |

| Density | 0.91 g/mL at 25 °C[7] | 1.005 g/mL at 25 °C[3][6] |

| Refractive Index | n20/D 1.428[7] | n20/D 1.4245[3][6] |

| Appearance | Colorless to light yellow oily liquid[4][7] | Liquid[2] |

| Solubility | Very slightly soluble in water; freely soluble in alcohol, chloroform, ether.[4] | Soluble in DMF, DMSO, and Ethanol (30 mg/ml for each).[2] |

Experimental Protocols for Determination of Physical Characteristics

The following sections detail the standard methodologies for determining the key physical properties listed above. These protocols are generally applicable to organic liquids like deuterated octanoic acid.

Determination of Melting Point (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For fatty acids that are solid at or near room temperature, the capillary method is a common and reliable technique.

Methodology:

-

Sample Preparation: A small amount of the crystallized deuterated octanoic acid is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.[8]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated instrument, which contains a heat-transfer fluid (e.g., mineral oil or silicone oil).[8]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the expected melting point is approached.[9]

-

Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range should be narrow.[8][9]

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A simple distillation is a standard method for determining the boiling point of a liquid organic compound.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a calibrated thermometer. A small volume (e.g., 5 mL) of deuterated octanoic acid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[10][11]

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.[11]

-

Temperature Reading: The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.[10][11]

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as the boiling point is pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.[10]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, or specific gravity bottle, is a piece of glassware designed to hold a very precise volume of liquid, allowing for accurate density determination.[12]

Methodology:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.[6]

-

Mass of Pycnometer with a Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass is measured again. The volume of the pycnometer can be calculated from the mass and known density of the reference liquid.[6]

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with deuterated octanoic acid at the same temperature. The mass is measured.[12]

-

Density Calculation: The density of the deuterated octanoic acid is calculated by dividing the mass of the sample by the volume of the pycnometer.[12]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[13]

Methodology:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index, often distilled water.[14]

-

Sample Application: A few drops of the deuterated octanoic acid are placed on the clean, dry prism of the refractometer.[15]

-

Measurement: Light is passed through the sample, and the telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.[14]

-

Reading and Temperature Correction: The refractive index is read from the instrument's scale. The temperature of the sample should be recorded, as the refractive index is temperature-dependent. If the measurement temperature is not the standard 20°C, a correction factor is typically applied.[15]

Metabolic Pathway of Octanoic Acid

Octanoic acid, as a medium-chain fatty acid, is primarily metabolized in the mitochondria of cells through a process called beta-oxidation.[16][17] This catabolic pathway breaks down the fatty acid into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production.[18][19] The use of deuterated octanoic acid allows researchers to trace its metabolic fate and quantify its conversion to various metabolites.[5][20]

References

- 1. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. ised-isde.canada.ca [ised-isde.canada.ca]

- 3. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. che.utah.edu [che.utah.edu]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. thinksrs.com [thinksrs.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How to Use a Density Bottle [sigmaaldrich.com]

- 13. faculty.weber.edu [faculty.weber.edu]

- 14. davjalandhar.com [davjalandhar.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Beta oxidation - Wikipedia [en.wikipedia.org]

- 17. jackwestin.com [jackwestin.com]

- 18. microbenotes.com [microbenotes.com]

- 19. aocs.org [aocs.org]

- 20. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Octanoic-d15 Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Octanoic-d15 acid (also known as Caprylic-d15 acid), a perdeuterated analog of octanoic acid. Isotopically labeled compounds like this compound are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry.[1][2] This document outlines a feasible synthetic route, detailed purification protocols, and the analytical techniques required to ensure high isotopic and chemical purity.

Synthesis of this compound

The most effective method for achieving high isotopic enrichment in the synthesis of this compound is through a heterogeneous catalytic hydrogen-deuterium (H/D) exchange reaction. This method utilizes a platinum-on-carbon (Pt/C) catalyst in the presence of a deuterium source, typically heavy water (D₂O), under elevated temperature and pressure. This approach has been shown to be effective for the deuteration of various organic molecules, including fatty acids.[3][4]

Proposed Synthetic Pathway: Catalytic H/D Exchange

The perdeuteration of octanoic acid involves the exchange of all 15 hydrogen atoms on the alkyl chain with deuterium atoms. The carboxylic acid proton is readily exchangeable and is not typically included in the deuteration count of the final product used for tracing studies.

Reaction:

CH₃(CH₂)₆COOH + D₂O (excess) --(Pt/C catalyst, Heat)--> CD₃(CD₂)₆COOH + H₂O/HDO

Detailed Experimental Protocol

This protocol is based on established methods for catalytic H/D exchange on aliphatic chains and is optimized for the synthesis of this compound.

Materials:

-

Octanoic acid (≥99% purity)

-

10% Platinum on activated carbon (Pt/C) catalyst

-

Deuterium oxide (D₂O, ≥99.8 atom % D)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

High-pressure stainless-steel reactor equipped with a magnetic stirrer and temperature controller

Procedure:

-

Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly cleaned, dried, and charged with octanoic acid (10 g, 69.3 mmol) and 10% Pt/C catalyst (1 g, 10 wt% of the substrate).

-

Addition of Deuterium Source: Deuterium oxide (100 mL) is added to the reactor. The large excess of D₂O drives the equilibrium towards complete H/D exchange.

-

Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., argon) to remove air. The reaction mixture is then heated to 200-220°C with vigorous stirring. The pressure inside the reactor will increase due to the vapor pressure of D₂O at this temperature. The reaction is maintained under these conditions for 48-72 hours to ensure maximum deuteration.

-

Reaction Work-up: After cooling the reactor to room temperature, the reaction mixture is carefully transferred to a separatory funnel.

-

Extraction: The product is extracted from the aqueous phase with diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. To ensure the removal of any residual D₂O, the product can be co-evaporated with anhydrous toluene.

Purification of this compound

Purification is critical to remove any unreacted starting material, partially deuterated species, and byproducts. A combination of acid-base extraction and fractional distillation is recommended for achieving high chemical purity.

Purification Protocol

Materials:

-

Crude this compound

-

1 M Sodium hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Fractional distillation apparatus

Procedure:

-

Acid-Base Extraction: The crude product is dissolved in diethyl ether and washed with a 1 M NaOH solution. The aqueous phase, containing the sodium salt of the acid, is collected. The organic layer is discarded.[5]

-

Acidification and Re-extraction: The aqueous phase is acidified with 6 M HCl to a pH below the pKa of octanoic acid (~4.9), causing the free acid to precipitate or oil out. The acidified solution is then extracted with diethyl ether (3 x 50 mL).[5]

-

Drying and Solvent Removal: The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the purified this compound.

-

Fractional Distillation (Optional): For the highest purity, the acid can be further purified by fractional distillation under reduced pressure. The boiling point of non-deuterated octanoic acid is 237 °C at atmospheric pressure.[6]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound - Key Parameters and Expected Results

| Parameter | Value |

| Starting Material | Octanoic Acid |

| Catalyst | 10% Pt/C |

| Deuterium Source | D₂O |

| Reaction Temperature | 200-220 °C |

| Reaction Time | 48-72 hours |

| Expected Crude Yield | 80-90% |

| Expected Isotopic Purity (atom % D) | ≥98% |

Table 2: Purification of this compound - Expected Purity and Yield

| Purification Step | Expected Recovery | Expected Chemical Purity |

| Acid-Base Extraction | 90-95% | >98% |

| Fractional Distillation | 80-90% | ≥99% |

| Overall Purified Yield | ~70-80% | ≥99% |

Table 3: Analytical Characterization of Final Product

| Analytical Technique | Parameter | Specification |

| GC-MS | Chemical Purity | ≥99% |

| Isotopic Purity (from mass shift) | ≥98 atom % D | |

| ¹H NMR | Residual Proton Signals | Consistent with ≥98% deuteration |

| ²H NMR | Deuterium Signal Distribution | Confirms deuteration across the alkyl chain |

| FT-IR | C-D Stretch | Presence of C-D stretching vibrations |

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

References

Navigating the Landscape of Isotopic Labeling: A Technical Guide to Octanoic-d15 Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, drug development, and clinical diagnostics, the use of stable isotope-labeled compounds is indispensable. Octanoic-d15 acid, a deuterated analog of the medium-chain fatty acid, serves as a powerful tool for tracing metabolic pathways, quantifying endogenous molecules, and acting as a robust internal standard in mass spectrometry-based assays. This technical guide provides an in-depth exploration of the isotopic purity and enrichment of this compound, offering detailed experimental protocols and visual workflows to support its effective application in a research setting.

Quantitative Data Summary

The isotopic purity of commercially available this compound is a critical parameter for ensuring the accuracy and reliability of experimental results. High isotopic enrichment minimizes interference from unlabeled or partially labeled molecules, which is crucial for sensitive quantification. The data presented below is a summary of typical specifications from various commercial suppliers.

| Parameter | Typical Value | Analytical Technique(s) |

| Isotopic Purity (atom % D) | ≥98%[1][2][3] | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[4] |

| Deuterium Enrichment | ≥99% deuterated forms (d1-d15)[5] | Mass Spectrometry |

| Chemical Purity | ≥99%[1][2] | Gas Chromatography (GC) |

Experimental Protocols for Isotopic Purity Determination

Accurate determination of the isotopic enrichment of this compound is paramount. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for determining the isotopic distribution of volatile compounds. Due to the low volatility of free fatty acids, a derivatization step is necessary to convert this compound into a more volatile form, typically a fatty acid methyl ester (FAME) or a silylated ester.

1. Derivatization: Esterification to Fatty Acid Methyl Ester (FAME)

This protocol describes the formation of methyl octanoate-d15 using boron trifluoride-methanol (BF3-methanol), a common and effective method.

-

Materials:

-

This compound sample

-

14% Boron trifluoride in methanol (BF3-methanol)

-

Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Autosampler vials with caps

-

Vortex mixer

-

Incubator or oven

-

-

Procedure:

-

Accurately weigh approximately 1 mg of this compound into a clean glass tube.

-

Add 100 µL of a suitable solvent, such as toluene, to dissolve the acid.

-

Add 50 µL of 14% BF3-methanol solution.

-

Cap the tube tightly and vortex for 10 seconds.

-

Incubate the mixture at 60°C for 60 minutes.

-

After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.

-

Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.

-

Carefully transfer the upper hexane layer, containing the FAME, to a clean autosampler vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

-

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250°C.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 50-200) to identify the molecular ion of methyl octanoate and selected ion monitoring (SIM) for quantitative analysis of isotopic distribution.

-

SIM Ions to Monitor:

-

m/z 158 (molecular ion of unlabeled methyl octanoate, M+)

-

m/z 173 (molecular ion of methyl octanoate-d15, [M+15]+)

-

-

3. Data Analysis and Isotopic Purity Calculation

-

Identify the peak corresponding to methyl octanoate in the total ion chromatogram.

-

Examine the mass spectrum of this peak to confirm the presence of the expected molecular ions.

-

In SIM mode, integrate the peak areas for the ions corresponding to the unlabeled (m/z 158) and fully deuterated (m/z 173) species.

-

The isotopic purity (atom % D) can be calculated from the relative intensities of all deuterated and undeuterated molecular ions. A simplified estimation of enrichment can be made by comparing the peak area of the d15 isotopologue to the sum of the areas of all detected isotopologues (d0 to d15).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy provides a non-destructive method to assess the degree of deuteration by quantifying the residual proton signals in the molecule.

-

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl3)

-

Internal standard (e.g., 1,3,5-trichlorobenzene)

-

5 mm NMR tubes

-

-

Procedure:

-

Accurately weigh the this compound sample and a known amount of the internal standard into a clean vial.

-

Dissolve the mixture in an appropriate volume of deuterated solvent (e.g., 0.7 mL of CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Instrumentation and Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Solvent: Chloroform-d (CDCl3).

-

Acquisition Parameters:

-

Acquire a standard proton spectrum.

-

Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time, for accurate integration of signals.

-

-

-

Data Analysis:

-

Identify and integrate the residual proton signals corresponding to the octanoic acid backbone (α-CH2, β-CH2, bulk -CH2-, and terminal -CH3).

-

Integrate the signal of the internal standard.

-

The degree of deuteration can be calculated by comparing the integrals of the residual proton signals to the integral of the known amount of the internal standard. The isotopic purity is then expressed as the percentage of deuterium at the labeled positions.

-

Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex experimental processes and biological pathways. The following diagrams were created using the Graphviz DOT language to illustrate key concepts related to the use of this compound.

Experimental Workflow for Stable Isotope Tracing

This diagram outlines a typical workflow for a stable isotope tracing experiment using this compound in a cell culture model.

Octanoic Acid and the Akt/mTOR Signaling Pathway

Octanoic acid has been shown to influence key cellular signaling pathways, such as the Akt/mTOR pathway, which is central to cell growth, proliferation, and metabolism.

This technical guide provides a foundational understanding of the isotopic purity and enrichment of this compound, coupled with practical experimental protocols and visual aids. By leveraging this information, researchers can confidently employ this valuable tool to advance their understanding of cellular metabolism and its role in health and disease.

References

A Guide to High-Purity Octanoic-d15 Acid for Researchers

An in-depth technical resource for scientists and drug development professionals on the procurement and application of high-purity Octanoic-d15 acid.

High-purity this compound, a deuterated analog of octanoic acid, serves as an indispensable tool in various scientific disciplines, particularly in analytical chemistry, metabolic research, and pharmacokinetic studies. Its isotopic labeling allows for precise quantification and tracing of octanoic acid in complex biological matrices. This guide provides a comprehensive overview of commercial suppliers, technical specifications, and detailed experimental protocols for the effective utilization of this stable isotope-labeled compound.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity this compound, each with specific product grades and formulations. The following tables summarize the key quantitative data from prominent commercial vendors to facilitate a comparative assessment for procurement.

Table 1: General Specifications of Commercially Available this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Physical State |

| Sigma-Aldrich | 69974-55-6 | CD₃(CD₂)₆CO₂H | 159.30 | Neat Liquid |

| Cayman Chemical | 69974-55-6 | C₈HD₁₅O₂ | 159.3 | Liquid |

| Veeprho | 69974-55-6 | C₈HD₁₅O₂ | 159.3 | Not Specified |

| FB Reagents | 69974-55-6 | C₈HD₁₅O₂ | 159.3 | Liquid |

| MedChemExpress | 69974-55-6 | C₈HD₁₅O₂ | 159.3 | Not Specified |

| Cosmo Bio (Larodan) | 69974-55-6 | C₈HD₁₅O₂ | 159.3 | Liquid |

Table 2: Purity and Isotopic Enrichment of this compound from Various Suppliers

| Supplier | Chemical Purity | Isotopic Purity (Atom % D) |

| Sigma-Aldrich | ≥99% (CP)[1][2][3] | ≥98%[1][2][3] |

| Cayman Chemical | ≥99% (deuterated forms d1-d15)[4] | Not Specified |

| Veeprho | Not Specified | Not Specified |

| FB Reagents | 99% | 99% |

| MedChemExpress | Not Specified | Not Specified |

| Cosmo Bio (Larodan) | >99%[5] | Not Specified |

Experimental Protocols: A Practical Guide

This compound is predominantly used as an internal standard in mass spectrometry-based analytical methods for the precise quantification of endogenous octanoic acid. Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification of Octanoic Acid in Biological Samples using GC-MS

This protocol outlines the use of this compound as an internal standard for the quantification of octanoic acid in biological matrices such as plasma, serum, or tissue homogenates. The method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

1. Materials and Reagents:

-

Biological Sample (e.g., 100 µL plasma)

-

This compound solution (10 µg/mL in a suitable solvent)

-

Chloroform:Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Boron trifluoride-methanol (BF₃-MeOH) solution (14%)

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

2. Sample Preparation and Lipid Extraction (Folch Method):

-

To a glass tube, add 100 µL of the biological sample.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 2 mL of the chloroform:methanol mixture and vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes.

-

Carefully transfer the lower organic layer (chloroform) containing the lipids to a new tube.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the extracted lipids under a stream of nitrogen.

-

Add 1 mL of 14% BF₃-MeOH solution to the dried lipid extract.

-

Heat the mixture at 100°C for 30 minutes.

-

After cooling, add 1 mL of water and 1 mL of hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

4. GC-MS Analysis:

-

GC Column: Use a suitable capillary column for FAME analysis (e.g., DB-23, HP-88).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless injection of 1 µL of the hexane extract.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C, hold for 5 minutes.

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes.[4]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

-

Ions to Monitor: Monitor characteristic ions for both unlabeled octanoic acid methyl ester and the deuterated internal standard (shifted by +15 m/z).[4]

-

5. Quantification: The concentration of octanoic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled octanoic acid.

Quantification of Octanoic Acid in Biological Samples using LC-MS

This protocol describes a direct method for the quantification of octanoic acid in biological samples using LC-MS, where this compound serves as the internal standard. This method avoids the need for derivatization.

1. Materials and Reagents:

-

Biological Sample (e.g., 100 µL plasma)

-

This compound solution (10 µg/mL in a suitable solvent)

-

Methanol for protein precipitation

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

2. Sample Preparation:

-

To a microcentrifuge tube, add 100 µL of the biological sample.

-

Add a known amount of the this compound internal standard solution.

-

Add 300 µL of cold methanol to precipitate proteins.

-

Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

3. LC-MS Analysis:

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL of the reconstituted sample.

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

Ions to Monitor: Monitor the deprotonated molecular ions [M-H]⁻ for both octanoic acid and this compound.

-

4. Quantification: Similar to the GC-MS method, quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Applications in Research and Development

The use of this compound extends beyond simple quantification. It is a valuable tool in various research areas, including:

-

Metabolic Research: Deuterated octanoic acid can be used as a tracer to study the metabolic fate of medium-chain fatty acids in vivo and in vitro. This includes investigating pathways such as beta-oxidation and its contribution to the Krebs cycle.[3][6]

-

Pharmacokinetic Studies: By administering a deuterated version of a drug or a compound of interest, researchers can accurately determine its absorption, distribution, metabolism, and excretion (ADME) profile without interference from endogenous levels of the compound.[5][7]

-

Clinical Diagnostics: this compound can be used in diagnostic tests, such as breath tests for measuring gastric emptying.[8]

Logical Workflow for a Pharmacokinetic Study

The following diagram illustrates a generalized workflow for a pharmacokinetic study utilizing this compound.

Conclusion

High-purity this compound is a critical reagent for researchers and drug development professionals. Its commercial availability from multiple suppliers with well-defined specifications, coupled with established analytical protocols, facilitates its integration into various research workflows. The use of this stable isotope-labeled standard enhances the accuracy and reliability of quantitative studies, providing a solid foundation for advancements in analytical chemistry, metabolic research, and pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. veeprho.com [veeprho.com]

- 6. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Measurement of gastric emptying in man using deuterated octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for Octanoic-d15 acid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic-d15 acid (also known as Caprylic-d15 acid) is a deuterated form of octanoic acid, a medium-chain saturated fatty acid. Its primary application in research and drug development is as an internal standard for the quantification of its non-deuterated counterpart, octanoic acid, in various biological matrices.[1][2] The stable isotope labeling of this compound allows for its differentiation from the endogenous analyte by mass spectrometry (MS), ensuring high accuracy and precision in quantitative analyses.[1][2] This technical guide provides comprehensive information on the properties, applications, and experimental protocols related to this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 69974-55-6[1][2][3][4] |

| Molecular Formula | C₈HD₁₅O₂[1][2][3] |

| Molecular Weight | 159.30 g/mol [1][4][5] |

| Synonyms | Caprylic-d15 acid, Octanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-D15 Acid[1][2] |

| Physical Form | Liquid[2][3] |

| Purity | ≥99% deuterated forms (d₁-d₁₅)[2] |

| Isotopic Purity | ≥98 atom % D[4] |

| Boiling Point | 237 °C (lit.)[4] |

| Melting Point | 16 °C (lit.)[4] |

| Density | 1.005 g/mL at 25 °C[4] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[2] |

Applications in Research

The primary utility of this compound lies in its role as an internal standard for quantitative analysis of octanoic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] This is particularly relevant in the following research areas:

-

Metabolomics: To accurately measure levels of octanoic acid in studies of fatty acid metabolism.

-

Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of octanoic acid or related compounds.[1]

-

Clinical Diagnostics: For the diagnosis and monitoring of metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where elevated levels of octanoic acid are observed.[2]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as an internal standard in quantitative mass spectrometry.

General Workflow for Sample Analysis

The use of a deuterated internal standard like this compound is integral to correcting for variability during sample preparation and analysis. The general workflow is depicted below.

Caption: General experimental workflow for fatty acid quantification.

Sample Preparation and Extraction for GC-MS Analysis

This protocol is adapted for the analysis of fatty acids in biological samples.

-

Sample Collection: Collect biological samples (e.g., 100 µL of plasma or serum).

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol) to the sample at the beginning of the preparation process.

-

Lipid Extraction:

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully transfer the lower organic layer to a new tube.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the extracted lipids under a stream of nitrogen.

-

Add 1 mL of 14% boron trifluoride in methanol (BF₃-MeOH).

-

Heat at 100°C for 30 minutes.

-

Cool to room temperature and add 1 mL of water and 1 mL of hexane.

-

Vortex and centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

-

GC-MS Instrumental Parameters

The following are typical starting parameters for GC-MS analysis of FAMEs.

| Parameter | Setting |

| GC Column | DB-225 or equivalent |

| Carrier Gas | Helium at 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | Initial 100°C for 2 min, ramp at 10°C/min to 180°C (hold 5 min), then 5°C/min to 240°C (hold 10 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Metabolic Pathways of Octanoic Acid

Octanoic acid is a medium-chain fatty acid that is readily metabolized in the mitochondria via β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

References

- 1. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. apo.ansto.gov.au [apo.ansto.gov.au]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of Octanoic-d15 Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Octanoic-d15 acid, a deuterated medium-chain saturated fatty acid. Understanding the chemical stability of this isotopically labeled compound is critical for its effective use as an internal standard in quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), as well as in metabolic research.

Core Stability Profile

This compound is a chemically stable compound, particularly when compared to its unsaturated counterparts. The primary degradation pathway of concern for fatty acids is oxidation. However, the substitution of hydrogen atoms with deuterium atoms in this compound enhances its stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond, including oxidative processes.[1][2][3] Generally, deuterated compounds are considered stable and do not have a defined shelf life in the traditional sense, provided they are stored correctly to prevent contamination and isotopic exchange.[4]

Under recommended storage conditions, this compound is stable for at least two to five years.[1][5] It is typically supplied as a liquid and should be handled in a well-ventilated area.

Quantitative Stability and Storage Data

The following tables summarize the key stability and storage parameters for this compound based on available data.

| Parameter | Value/Recommendation | Source |

| Long-Term Storage Temperature | -20°C | [5] |

| Room Temperature | [1] | |

| Stated Stability | ≥ 2 years | [5] |

| 5 years | [1] | |

| Chemical Purity | ≥99% | [6] |

| Isotopic Purity (atom % D) | ≥98% | [6] |

Table 1: Recommended Storage and Stability of this compound

| Physical Property | Value | Source |

| Boiling Point | 237 °C (lit.) | [6] |

| Melting Point | 16 °C (lit.) | [6] |

| Density | 1.005 g/mL at 25 °C | [6] |

| Flash Point | 113 °C (closed cup) | [6] |

Table 2: Physical Properties of this compound

Factors Influencing Stability

Several factors can influence the long-term stability of this compound. Proper handling and storage are crucial to maintain its chemical and isotopic integrity.

Temperature: While some suppliers state stability at room temperature, long-term storage at -20°C is generally recommended to minimize any potential for degradation.[1][5]

Light: Saturated fatty acids are not highly susceptible to photodegradation. However, as a general laboratory best practice, it is advisable to store this compound protected from light, especially from high-intensity UV light, to prevent any potential photochemical reactions.

pH: The stability of the fatty acid can be influenced by pH. While this compound is stable under neutral conditions, strong acidic or basic conditions should be avoided. Changes in pH can affect the packing and robustness of fatty acid bilayers and may influence ionization state, which could have implications for its stability and solubility in aqueous solutions.[7]

Oxygen: As with all fatty acids, exposure to oxygen presents a risk of oxidation, particularly at elevated temperatures. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can further enhance its long-term stability, although this is not always explicitly required by manufacturers.

Moisture: For deuterated compounds, it is crucial to protect them from moisture to prevent hydrogen-deuterium (H-D) exchange. This is particularly important for deuterium atoms that are on heteroatoms or on carbon atoms in activated positions. While the C-D bonds in the alkyl chain of this compound are generally stable, repeated exposure to moisture, especially under non-neutral pH conditions, could potentially compromise isotopic purity over time. Therefore, it is essential to keep the container tightly sealed.

Potential Degradation Pathways

The primary degradation pathway for fatty acids is β-oxidation. While this is a biological process, chemical oxidation can also occur, leading to the formation of various degradation products.

Experimental Protocols for Stability Assessment

To assess the oxidative stability of this compound, accelerated oxidation tests can be employed. The Rancimat and OXITEST methods are internationally recognized for determining the oxidation stability of fats and oils.[8][9] These methods accelerate the oxidation process by exposing the sample to elevated temperatures and a stream of air or oxygen. The induction period (the time until a rapid increase in oxidation occurs) is measured and serves as an indicator of the substance's stability.

Below is a generalized experimental protocol for an accelerated oxidation stability test based on these principles.

Objective: To determine the oxidative stability of this compound under accelerated conditions.

Apparatus:

-

Oxidation stability instrument (e.g., Rancimat or OXITEST)

-

Reaction vessels

-

Measuring vessels

-

Air or oxygen supply

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a specified amount of this compound (typically 1-5 g, depending on the instrument) directly into a clean, dry reaction vessel.

-

-

Instrument Setup:

-

Set the instrument to the desired test temperature (e.g., 110-120°C).

-

Set the gas flow rate (air or oxygen) according to the standard method (e.g., 10-20 L/h for Rancimat). For an OXITEST, the chamber is pressurized with oxygen (e.g., 6 bar).[10]

-

Prepare the measuring vessel by filling it with deionized water (for Rancimat, which measures conductivity of volatile oxidation products) or ensure the pressure sensor is correctly calibrated (for OXITEST, which measures oxygen uptake).

-

-

Initiating the Test:

-

Place the reaction vessel containing the sample into the heating block of the instrument.

-

Start the gas flow and the data recording simultaneously.

-

-

Data Acquisition:

-

The instrument will continuously monitor the relevant parameter:

-

Rancimat: The conductivity of the water in the measuring vessel. A sharp increase in conductivity indicates the formation of volatile secondary oxidation products.

-

OXITEST: The pressure inside the reaction chamber. A drop in pressure indicates the consumption of oxygen by the sample.

-

-

The test is complete when the induction period is reached, which is automatically determined by the instrument's software as the point of rapid change.

-

-

Results:

-

The result is expressed as the induction period (in hours). A longer induction period corresponds to higher oxidative stability.

-

Storage Recommendations

To ensure the long-term stability and integrity of this compound, the following storage practices are recommended:

-

Container: Store in the original, tightly sealed container to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.

-

Temperature: For long-term storage, -20°C is recommended. For short-term storage or working solutions, 2-8°C can be acceptable.

-

Atmosphere: While not always required, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

-

Light: Protect from direct light.

-

Incompatibilities: Avoid storage near strong oxidizing agents and strong bases.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the reliability and accuracy of their experimental results when utilizing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. salamandra.net [salamandra.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Kinetic Isotope Effects in the Oxidation of Arachidonic Acid by Soybean Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotope Sensitive Branching and Kinetic Isotope Effects in the Reaction of Deuterated Arachidonic Acids with Human 12- and 15-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]

- 9. Determination of the Oxidation Stability of Fats and Oils [velp.com]

- 10. velp.com [velp.com]

Unraveling Metabolic intricacies: A Technical Guide to the Applications of Octanoic-d15 Acid in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Octanoic-d15 acid, a stable isotope-labeled medium-chain fatty acid, in the dynamic field of metabolic research. By tracing the journey of this deuterated molecule through complex biological systems, researchers can gain unprecedented insights into fatty acid oxidation, lipidomics, and the pathophysiology of metabolic diseases. This guide provides a comprehensive overview of its core applications, detailed experimental protocols, and a summary of quantitative data, serving as a vital resource for professionals seeking to leverage this powerful tool in their research endeavors.

Core Applications in Metabolic Research

This compound serves as a powerful tracer to quantitatively assess the flux and fate of medium-chain fatty acids in both in vitro and in vivo models. Its stable isotope label allows for precise tracking and quantification using mass spectrometry, without the hazards associated with radioactive isotopes.

Elucidating Fatty Acid Oxidation (FAO)

This compound is a key tool for investigating the intricate processes of mitochondrial β-oxidation. As a medium-chain fatty acid, it readily enters the mitochondria to be catabolized for energy production. By monitoring the appearance of deuterated downstream metabolites, researchers can quantify the rate of its oxidation and probe the overall capacity and regulation of the β-oxidation pathway. This is particularly crucial in studying metabolic disorders characterized by impaired fatty acid metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Advancing Lipidomics and Metabolic Flux Analysis

In the realm of lipidomics, this compound enables the dynamic tracking of fatty acid incorporation into complex lipids. This provides a detailed picture of lipid synthesis, remodeling, and turnover. By employing metabolic flux analysis, the rate of conversion of this compound into various lipid species can be determined, offering a quantitative understanding of lipid metabolism under different physiological or pathological conditions.

Investigating Clinical Metabolic Diseases

The use of this compound extends to clinical research, particularly in the study of inherited metabolic disorders. For instance, in MCAD deficiency, the impaired oxidation of octanoic acid leads to its accumulation and the formation of specific metabolites that can be traced using its deuterated form. This aids in understanding disease mechanisms and can be valuable for developing and evaluating therapeutic interventions.

Key Signaling Pathways in Octanoic Acid Metabolism

The metabolism of octanoic acid is intricately regulated by key signaling pathways that sense and respond to cellular energy status and nutrient availability.

Figure 1: Overview of Octanoic Acid Beta-Oxidation

Figure 2: AMPK Signaling in Fatty Acid Metabolism

Figure 3: PPARα Signaling in Fatty Acid Catabolism

Experimental Protocols

The following protocols provide a general framework for conducting metabolic studies using this compound. Optimization may be required based on the specific experimental model and objectives.

In Vivo Tracer Administration in Rodent Models

Figure 4: In Vivo Tracer Study Workflow

-

Animal Preparation: Acclimatize animals to the experimental conditions. For studies on fatty acid oxidation, an overnight fast may be necessary to induce a metabolic state favoring fat utilization.

-

Tracer Administration: Prepare a sterile solution of this compound in a suitable vehicle (e.g., corn oil for oral gavage, or conjugated to bovine serum albumin for intravenous infusion). Administer a single bolus or a continuous infusion of the tracer.

-

Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or other appropriate methods. At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, muscle, adipose tissue), immediately freeze-clamping them in liquid nitrogen to quench metabolic activity.

-

Sample Processing: Separate plasma from blood by centrifugation. Store plasma and tissue samples at -80°C until analysis.

In Vitro Cell Culture Experiments

-

Cell Culture: Plate cells (e.g., hepatocytes, myotubes) in appropriate culture plates and grow to the desired confluency.

-

Tracer Incubation: Prepare a solution of this compound conjugated to fatty acid-free bovine serum albumin (BSA) in serum-free medium. Replace the culture medium with the tracer-containing medium and incubate for a defined period (e.g., 1, 4, 8, 24 hours).

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold 80% methanol to the cells to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Sample Preparation for Mass Spectrometry

-

Lipid Extraction:

-

For plasma or cell culture supernatant, perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or methyl-tert-butyl ether (MTBE).

-

For tissues, homogenize the frozen tissue in a suitable solvent mixture before extraction.

-

-

Derivatization (for GC-MS analysis): To increase volatility, fatty acids are often derivatized to their methyl esters (FAMEs) or other suitable derivatives. A common method involves reaction with BF3-methanol or trimethylsilyldiazomethane.

-

Sample Reconstitution: After extraction and derivatization (if performed), dry the sample under a stream of nitrogen and reconstitute in a solvent compatible with the mass spectrometry analysis.

Quantitative Data and Analysis

The analysis of samples from tracer studies with this compound provides a wealth of quantitative data on fatty acid metabolism.

Mass Spectrometry Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of derivatized fatty acids. By monitoring the mass-to-charge ratio (m/z) of the molecular ion and specific fragment ions of both the deuterated and endogenous octanoic acid, their relative abundance can be determined.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS can be used for the analysis of underivatized fatty acids and their incorporation into more complex lipids. Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity for quantifying the tracer and its metabolites.

Data Tables

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Setting |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp to 250°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) |

| MS Acquisition | Selected Ion Monitoring (SIM) |

| Ions to Monitor | m/z for endogenous and d15-octanoate derivatives |

Table 2: Example of Quantitative Data from an In Vivo Tracer Study

| Time (min) | Plasma this compound Enrichment (%) | Tissue Labeled Palmitate-d15 (nmol/g) |

| 0 | 0 | 0 |

| 30 | 15.2 ± 2.1 | 5.8 ± 0.9 |

| 60 | 10.5 ± 1.8 | 8.2 ± 1.1 |

| 120 | 5.3 ± 0.9 | 10.1 ± 1.5 |

| 240 | 2.1 ± 0.5 | 7.5 ± 1.0 |

Data are presented as mean ± SD and are hypothetical examples.

Table 3: Metabolic Flux Parameters Calculated from Tracer Data

| Parameter | Value | Unit |

| Rate of Appearance (Ra) of Octanoate | 2.5 | µmol/kg/min |

| Fractional Synthesis Rate (FSR) of Triglycerides | 5.2 | %/hour |

| Half-life of Plasma Octanoic Acid | 45 | minutes |

These values are illustrative and will vary depending on the experimental model and conditions.

Conclusion

This compound is an indispensable tool in modern metabolic research, offering a safe and precise method to trace the intricate pathways of medium-chain fatty acid metabolism. The detailed protocols and analytical strategies outlined in this guide provide a solid foundation for researchers to design and execute robust tracer studies. By applying these methodologies, scientists and drug development professionals can continue to unravel the complexities of metabolic regulation, paving the way for novel therapeutic strategies against a range of metabolic diseases.

The Role of Deuterated Fatty Acids in Lipidomics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Lipid Peroxidation in Lipidomics

Lipidomics, the large-scale study of cellular lipids, is crucial for understanding the complex roles of lipids in health and disease.[1] A major challenge in this field is the inherent instability of polyunsaturated fatty acids (PUFAs), which are essential components of cell membranes.[2] PUFAs are highly susceptible to non-enzymatic oxidation by reactive oxygen species (ROS), a process known as lipid peroxidation (LPO).[3][4] This autocatalytic chain reaction damages membranes and generates toxic by-products, implicating LPO in a wide range of pathologies, including neurodegenerative diseases, aging, and cancer.[1][3][5]

Traditional antioxidant strategies aim to neutralize ROS but are often insufficient to halt the LPO chain reaction once initiated. Deuterated fatty acids (D-FAs) represent a novel and powerful tool to directly address this problem at its source. By replacing hydrogen atoms with their heavier, stable isotope deuterium at specific, oxidation-prone positions, D-FAs can dramatically slow the rate of LPO.[2][3][5] This guide explores the core principles, applications, and methodologies of using D-FAs in lipidomics research.

The Core Principle: The Kinetic Isotope Effect (KIE)

The protective mechanism of D-FAs is rooted in a quantum mechanical phenomenon known as the kinetic isotope effect (KIE).

2.1 Mechanism of Action

The rate-limiting step in lipid peroxidation is the abstraction of a hydrogen atom from a bis-allylic carbon—the methylene group located between two double bonds in a PUFA chain.[3][6] This position is particularly vulnerable due to the lower bond dissociation energy of its C-H bonds.

Deuterium, having a neutron in addition to a proton, forms a stronger covalent bond with carbon (C-D) than hydrogen does (C-H).[7] Consequently, significantly more energy is required to break a C-D bond. This difference in bond energy dramatically slows down the rate of the initial hydrogen (or deuterium) abstraction step, effectively quenching the lipid peroxidation chain reaction before it can propagate.[3][5]

This substitution of hydrogen with deuterium can lead to massive kinetic isotope effects.[6][8] Studies have shown that replacing the geminal hydrogens (-CH2-) with deuterium (-CD2-) at the reactive centers of linoleic and linolenic acids can reduce the rate of abstraction by a tocopheryl radical by as much as 36-fold.[9][10]

Caption: Inhibition of lipid peroxidation (LPO) by deuteration.

Applications in Lipidomics and Drug Development

Deuterated fatty acids serve two primary roles in lipidomics: as protective agents to study and mitigate disease, and as stable isotope tracers to investigate lipid metabolism.

3.1 Therapeutic and Protective Applications

By incorporating into cellular membranes, D-FAs act as "stealth" antioxidants, protecting the lipidome from oxidative damage. This has shown therapeutic potential in a variety of disease models associated with oxidative stress.[2]

-

Neurodegenerative Diseases: The brain is uniquely vulnerable to LPO due to its high concentration of PUFAs and high metabolic rate.[4][5] D-PUFAs have been shown to protect neurons in models of Parkinson's disease, reduce lipid peroxidation in Alzheimer's disease models, and show promise in treating Friedreich's ataxia.[4][11]

-

Metabolic Diseases: D-PUFAs can attenuate nonalcoholic steatohepatitis (NASH) by reducing oxidative stress in hepatocytes and macrophages.[12]

-

Aging: Oxidative damage is a hallmark of aging. In model organisms like C. elegans, D-PUFAs have been shown to reduce ROS accumulation, prevent lipid peroxide formation, and significantly extend lifespan under both normal and oxidative stress conditions.[5][13]

3.2 Stable Isotope Tracing and Flux Analysis

Beyond their protective effects, deuterated lipids are indispensable tools for stable isotope labeling experiments in lipidomics.[14][15] By introducing D-FAs into a biological system, researchers can trace their uptake, incorporation into complex lipids, and metabolic transformation.[1][15]

This approach allows for:

-

Metabolic Pathway Mapping: Elucidating the fate of specific fatty acids and identifying the enzymes involved in their metabolism.[16]

-

Quantifying Lipid Dynamics: Measuring the rates of biosynthesis, remodeling, and degradation of individual lipid species, providing a dynamic view of the lipidome that cannot be achieved with static measurements alone.[1][17]

-

Accurate Quantification: Using deuterated lipids as internal standards in mass spectrometry workflows (stable isotope dilution) is the gold standard for accurate and precise quantification.[14][18][19] This method corrects for variations in sample preparation, matrix effects, and instrument response, ensuring high-quality, reproducible data.[14][18]

Quantitative Data Summary

The protective effects of D-FAs have been quantified across various experimental systems. The following tables summarize key findings.

Table 1: Kinetic Isotope Effect (KIE) of Deuterated PUFAs

| Fatty Acid Substrate | Oxidizing System | Deuterated Position(s) | Observed KIE (kH/kD) | Reference |

|---|---|---|---|---|

| Linoleic Acid | Tocopherol-mediated | 11,11-D2 | ~36 | [9] |

| α-Linolenic Acid | Tocopherol-mediated | 11,11-D2 | ~36.1 | [20] |

| α-Linolenic Acid | Tocopherol-mediated | 14,14-D2 | ~35.9 | [20] |

| Arachidonic Acid | Human 15-Lipoxygenase-1 | 13,13-D2 | ~10 | [21] |

| Arachidonic Acid | Macrophage (COX) | 10,10,13,13-D4 | Massive increase vs. single site |[6][8] |

Table 2: Protective Effects of D-PUFAs in Disease Models

| Disease Model | D-PUFA Used | Key Outcome | Quantitative Result | Reference |

|---|---|---|---|---|

| Alzheimer's (APP/PS1 Mice) | D-PUFA Diet | Brain Lipid Peroxidation | Reduced F2 isoprostanes & neuroprostanes | [4] |

| Alzheimer's (APP/PS1 Mice) | D-PUFA Diet | Hippocampal Aβ40 levels | Significantly lower vs. control | [4] |

| Type 1 Diabetes (Mice) | D-PUFA Diet | Muscle Lipid Peroxidation | Suppressed accumulation of 4-HNE | [11] |

| Glaucoma (Human Fibroblasts) | D-PUFAs | Menadione-induced LPO | Enhanced rescue (MDA levels) | [22] |

| Nonalcoholic Steatohepatitis | D-PUFAs | Hepatocyte Viability (TBHP) | Enhanced cell viability | [12] |

| C. elegans Lifespan | Deuterated trilinolenin | Lifespan Extension | Significantly extended vs. control |[5][13] |

Experimental Protocols

Implementing D-FAs in lipidomics research requires robust methodologies. Below are generalized protocols for a cell-based protection assay and a stable isotope tracing experiment.

5.1 Protocol 1: D-PUFA Protection Against Oxidative Stress in Cell Culture

Objective: To assess the ability of a deuterated fatty acid (e.g., D2-Linoleic Acid) to protect cultured cells from chemically-induced lipid peroxidation.

Methodology:

-

Cell Culture & D-PUFA Loading:

-

Culture cells (e.g., HT22 hippocampal neurons) to ~70% confluency in standard growth medium.

-

Prepare a stock solution of D2-Linoleic Acid (D2-LA) complexed to fatty acid-free bovine serum albumin (BSA).

-

Supplement the cell culture medium with D2-LA (or H-LA for control) to a final concentration of 10-50 µM.

-

Incubate cells for 48-72 hours to allow for incorporation of the fatty acid into cellular lipids.

-

-

Induction of Oxidative Stress:

-

Remove the fatty acid-supplemented medium and replace it with fresh medium.

-

Induce oxidative stress by adding an agent like Tert-butyl hydroperoxide (TBHP) or menadione to a final concentration determined by a prior dose-response curve (e.g., 50 µM TBHP).

-

Incubate for a defined period (e.g., 4-6 hours).

-

-

Lipid Extraction (Folch Method):

-

Wash cells with ice-cold PBS, then scrape into a glass tube.

-

Add 2:1 (v/v) chloroform:methanol to the cell suspension.

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Analysis of LPO Markers by LC-MS/MS:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 90:10 methanol:chloroform).

-

Use a targeted LC-MS/MS method to quantify specific lipid peroxidation products, such as F2-isoprostanes, neuroprostanes, or malondialdehyde (MDA).

-

Compare the levels of LPO markers between cells treated with D2-LA and control H-LA.

-

Caption: Workflow for assessing D-PUFA protective effects.

5.2 Protocol 2: Tracing Fatty Acid Metabolism with D-FAs

Objective: To trace the metabolic fate of an exogenous deuterated fatty acid into various complex lipid classes.

Methodology:

-

Stable Isotope Labeling:

-

Culture cells or administer D-FA to an animal model as described previously. A time-course experiment is recommended (e.g., collecting samples at 0, 6, 12, 24, 48 hours).

-

-

Lipid Extraction and Internal Standard Spiking:

-

Perform lipid extraction as in Protocol 1.

-

Crucially, before extraction, spike the sample with a known quantity of a non-endogenous or odd-chain lipid internal standard to control for extraction efficiency. For absolute quantification, a suite of deuterated standards for each lipid class is required.[18][19]

-

-

Untargeted Lipidomics by LC-MS/MS:

-

Reconstitute the lipid extract.

-

Perform chromatographic separation using a suitable column (e.g., C18 for reverse-phase or HILIC).

-

Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. The instrument must be capable of resolving the isotopic peaks.

-

-

Data Analysis and Interpretation:

-

Use specialized lipidomics software to identify lipid species.

-

For each identified lipid containing the fatty acid of interest, analyze the isotopic distribution of its molecular ion peak.

-